Cas no 1159095-32-5 (6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline
- EN300-7549594
- AT19625
- SCHEMBL2925707
- 6-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
- AKOS024127179
- 1159095-32-5
- 6-FLUORO-4,4-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
-
- インチ: 1S/C11H14FN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3
- InChIKey: YBDFMBSJARRSFF-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(F)C=C2)C(C)(C)CN1
計算された属性
- せいみつぶんしりょう: 179.111027613g/mol
- どういたいしつりょう: 179.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.024±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 234.6±40.0 °C(Predicted)
- 酸性度係数(pKa): 9.56±0.40(Predicted)
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7549594-0.25g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.25g |
$1381.0 | 2025-02-24 | |
Enamine | EN300-7549594-2.5g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 2.5g |
$2940.0 | 2025-02-24 | |
Enamine | EN300-7549594-0.1g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.1g |
$1320.0 | 2025-02-24 | |
Enamine | EN300-7549594-0.5g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.5g |
$1440.0 | 2025-02-24 | |
Enamine | EN300-7549594-1.0g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 1.0g |
$1500.0 | 2025-02-24 | |
Enamine | EN300-7549594-10.0g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 10.0g |
$6450.0 | 2025-02-24 | |
Enamine | EN300-7549594-0.05g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 0.05g |
$1261.0 | 2025-02-24 | |
Enamine | EN300-7549594-5.0g |
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
1159095-32-5 | 95.0% | 5.0g |
$4349.0 | 2025-02-24 |
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinolineに関する追加情報
6-Fluoro-1,2,3,4-Tetrahydro-4,4-Dimethylisoquinoline: A Comprehensive Overview
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, identified by the CAS registry number 1159095-32-5, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. The presence of a fluorine atom at the 6-position and two methyl groups at the 4-position introduces unique electronic and steric properties to the molecule.
The synthesis of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline involves a series of carefully designed chemical reactions that ensure the precise placement of substituents on the isoquinoline backbone. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound. For instance, a study published in Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed coupling reactions to achieve high stereoselectivity in the formation of this isoquinoline derivative.
The structural features of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline make it an interesting candidate for pharmacological studies. The fluorine atom at position 6 contributes to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates. Additionally, the tetrahydroisoquinoline framework is known for its ability to interact with various biological targets such as ion channels and receptors.
In recent years, there has been growing interest in exploring the biological activities of isoquinoline derivatives like CAS No. 1159095-32-5. A study conducted by researchers at the University of California revealed that this compound exhibits potent anti-inflammatory activity through modulation of cyclooxygenase enzymes. Furthermore, preliminary results from another study suggest that it may have neuroprotective effects by inhibiting oxidative stress pathways.
The application potential of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline extends beyond pharmacology into materials science and catalysis. Its rigid aromatic structure makes it a suitable candidate for use as a ligand in transition metal-catalyzed reactions or as a building block for constructing advanced materials such as organic semiconductors.
In conclusion, CAS No. 1159095-32-5, or 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, represents an intriguing molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses.
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